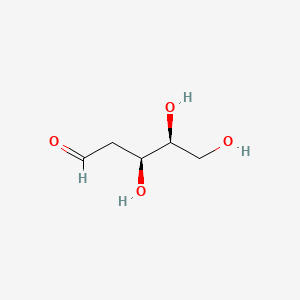
(3S,4S)-3,4,5-trihydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4,5-trihydroxypentanal is an organic compound with the molecular formula C5H10O4 It is a stereoisomer of pentose sugars and contains three hydroxyl groups and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the oxidation of suitable precursors such as pentose sugars or their derivatives. The reaction typically requires specific catalysts and controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
(3S,4S)-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3S,4S)-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (3S,4S)-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These interactions can influence cellular processes and metabolic pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
(3R,4R)-3,4,5-trihydroxypentanal: A stereoisomer with different spatial arrangement of hydroxyl groups.
(3S,4R)-3,4,5-trihydroxypentanal: Another stereoisomer with distinct stereochemistry.
(3R,4S)-3,4,5-trihydroxypentanal: A stereoisomer with a unique configuration.
Uniqueness
(3S,4S)-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This distinct configuration can result in different biological activities and applications compared to its stereoisomers.
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
134.13 g/mol |
IUPAC名 |
(3S,4S)-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1 |
InChIキー |
ASJSAQIRZKANQN-WHFBIAKZSA-N |
異性体SMILES |
C(C=O)[C@@H]([C@H](CO)O)O |
正規SMILES |
C(C=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



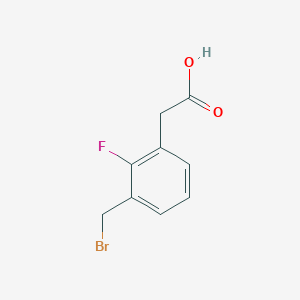





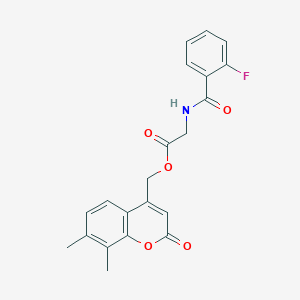
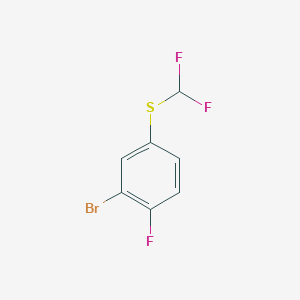
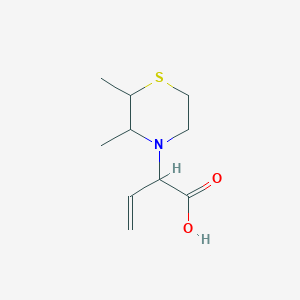
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
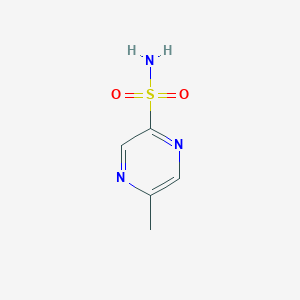
![7-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B15203920.png)
![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
